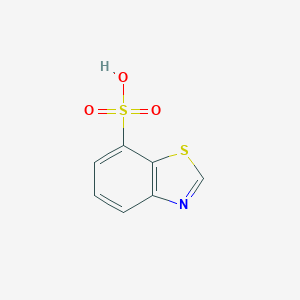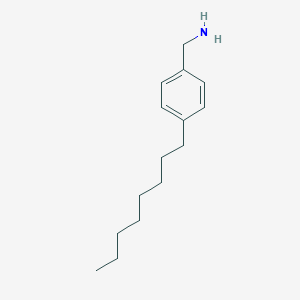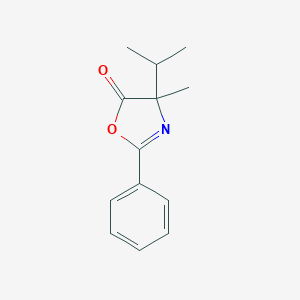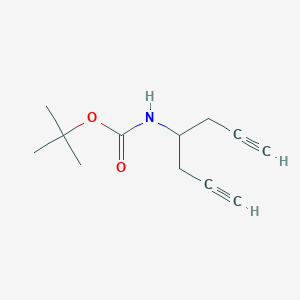
tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate involves several key steps, including acylation, nucleophilic substitution, and reduction processes. A rapid synthetic method for related compounds emphasizes the efficiency and high yield of these methods, with optimization leading to significant improvements in total yield and structural confirmation through MS and 1H NMR techniques (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate and its analogs has been thoroughly analyzed through crystallography, confirming the relative substitution patterns on the cyclopentane and cyclohexane rings, essential for the enantioselective synthesis of carbocyclic analogues of nucleotides and other biologically relevant molecules (Ober et al., 2004).
Chemical Reactions and Properties
Tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate undergoes various chemical reactions, including Diels-Alder reactions, that are instrumental in the synthesis of complex organic molecules. These reactions are facilitated by the compound's ability to function as an isobutane equivalent or participate in cycloaddition reactions, highlighting its chemical versatility and reactivity (Keess & Oestreich, 2017).
Physical Properties Analysis
The physical properties of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, such as solubility, melting point, and boiling point, are critical for its application in organic synthesis. These properties influence the compound's behavior in reactions and its handling in laboratory settings. Although specific details on these properties are not provided in the current literature, they are fundamental considerations in synthetic chemistry.
Chemical Properties Analysis
The chemical properties of tert-butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate, including its reactivity with various chemical reagents, stability under different conditions, and its role as an intermediate in the synthesis of biologically active compounds, are central to its utility in pharmaceutical and synthetic organic chemistry. Its ability to undergo chemoselective transformations and participate in enantioselective syntheses underscores its value in the creation of complex organic molecules (Sakaitani & Ohfune, 1990).
Scientific Research Applications
Synthesis of Biologically Active Compounds : Zhao et al. (2017) discuss the synthesis of tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate, an important intermediate in the production of biologically active compounds like omisertinib (AZD9291) (Zhao, Guo, Lan, & Xu, 2017).
Stereoselective Synthesis of Factor Xa Inhibitors : Wang et al. (2017) describe an efficient route for preparing stereoisomers of tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, starting from 3-cyclohexene-1-carboxylic acid, useful in synthesizing factor Xa inhibitors (Wang, Ma, Reddy, & Hu, 2017).
Enantioselective Synthesis of Carbocyclic Analogs : Ober et al. (2004) highlight the significance of tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate as an intermediate for the enantioselective synthesis of carbocyclic analogs of 2′-deoxyribonucleotides (Ober, Marsch, Harms, & Carell, 2004).
Study of tert-Butyl Carbamate Derivatives : Sieburth et al. (1996) explored tert-Butyl carbamate derivatives for their ability to undergo metalation between nitrogen and silicon, followed by reaction with various electrophiles (Sieburth, Somers, & O'hare, 1996).
Chemical Reactions and Synthesis : Various other studies focus on the chemical reactions and synthesis involving tert-butyl carbamate or its derivatives, demonstrating its wide applicability in organic chemistry and drug development. These include work by Padwa et al. (2003), Yang et al. (2009), Wu (2011), and more (Padwa, Brodney, & Lynch, 2003), (Yang, Pan, & List, 2009), (Wu, 2011).
Safety And Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H332-H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements are P261-P280-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
tert-butyl N-[[4-(aminomethyl)cyclohexyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-9-11-6-4-10(8-14)5-7-11/h10-11H,4-9,14H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXOBVVHJZENCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCC(CC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20373208 | |
| Record name | tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((trans-4-(aminomethyl)cyclohexyl)methyl)carbamate | |
CAS RN |
166168-16-7 | |
| Record name | tert-Butyl {[4-(aminomethyl)cyclohexyl]methyl}carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20373208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl N-{[4-(aminomethyl)cyclohexyl]methyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


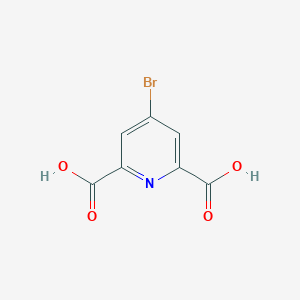
![N-[2-(Dansylamino)ethyl]maleimide](/img/structure/B62389.png)
![[(2S,3R)-3-[(1S,2R,4Ar,4bR,7S,8aR,10aR)-7-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4b,8,8,10a-tetramethyl-2'-oxospiro[2,3,4,4a,5,6,7,8a,9,10-decahydrophenanthrene-1,4'-oxolane]-2-yl]-1-[(2S,4R)-4-methyl-5-oxooxolan-2-yl]butan-2-yl] acetate](/img/structure/B62390.png)
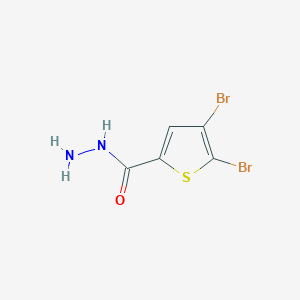
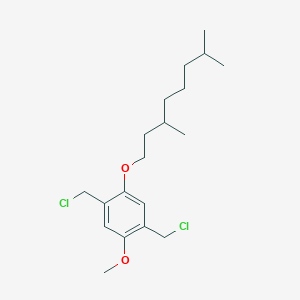
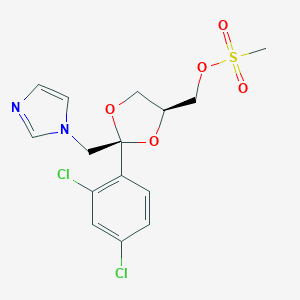
![5,6-Dihydro-4H-imidazo[1,5,4-DE]quinoxalin-2(1H)-one](/img/structure/B62396.png)
